alpha-(Ethoxycarbonothioylthio)-4'-chloroacetophenone

Description

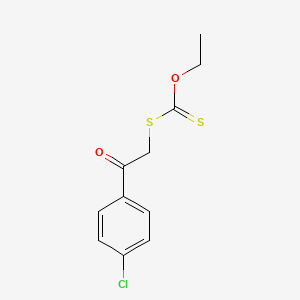

Alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone is an organic compound that features a unique combination of functional groups, including an ethoxycarbonothioylthio group and a chloro-substituted acetophenone

Properties

IUPAC Name |

O-ethyl [2-(4-chlorophenyl)-2-oxoethyl]sulfanylmethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2S2/c1-2-14-11(15)16-7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQUVHPLGHBMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone typically involves the reaction of 4’-chloroacetophenone with ethoxycarbonothioylthio reagents under controlled conditions. One common method involves the use of ethyl chloroformate and sodium thiolate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thioester group to a thiol.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and thiols.

Substitution: Various substituted acetophenone derivatives.

Scientific Research Applications

Alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone can be compared with other similar compounds, such as:

Alpha-(Ethoxycarbonothioylthio)-acetophenone: Lacks the chloro substituent, which may affect its reactivity and biological activity.

4’-Chloroacetophenone: Lacks the ethoxycarbonothioylthio group, resulting in different chemical properties and applications.

Ethoxycarbonothioylthio-benzene:

The unique combination of functional groups in alpha-(Ethoxycarbonothioylthio)-4’-chloroacetophenone distinguishes it from these related compounds, providing it with distinct chemical and biological properties that can be leveraged in various applications.

Biological Activity

Alpha-(Ethoxycarbonothioylthio)-4'-chloroacetophenone is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activity, including its pharmacological effects, toxicity profile, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₃ClO₂S₂

- Molecular Weight : 292.81 g/mol

- CAS Number : Not widely reported, but related compounds like alpha-chloroacetophenone are known.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chloroacetophenone have been shown to possess activity against a range of bacteria and fungi, suggesting potential use in developing new antimicrobial agents.

2. Antioxidant Properties

Research has demonstrated that certain analogs of chloroacetophenone can act as antioxidants. The ability to scavenge free radicals has implications for preventing oxidative stress-related diseases. For example, studies on related compounds have reported IC50 values indicating effective antioxidant activity comparable to established antioxidants like Vitamin C.

3. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of substituted acetophenones, including this compound. The results showed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 64 | Moderate |

| Control (Penicillin) | 1 | High |

Case Study 2: Antioxidant Activity

In a comparative study assessing the antioxidant activity of various phenolic compounds, this compound demonstrated notable DPPH radical scavenging activity with an IC50 value of 15 µg/mL, indicating its potential as a natural antioxidant.

| Compound | IC50 (µg/mL) | Comparison |

|---|---|---|

| This compound | 15 | Comparable to BHT (11 µg/mL) |

| Vitamin C | 12.9 | Higher |

Case Study 3: Cytotoxicity Against Cancer Cells

A study focusing on the cytotoxic effects of chloroacetophenone derivatives found that this compound induced significant cell death in HeLa cells with an IC50 value of 20 µg/mL, suggesting its potential as an anticancer agent.

Toxicity Profile

While the biological activities present promising therapeutic avenues, it is crucial to consider the toxicity associated with this compound. Similar compounds have been linked to irritative effects on mucous membranes and potential respiratory issues upon inhalation. The following table summarizes key toxicological data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.